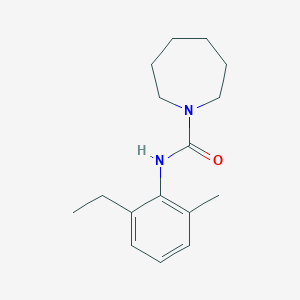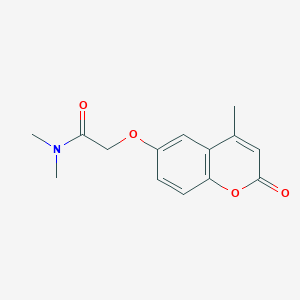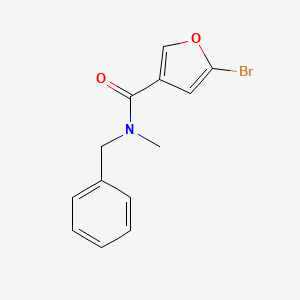
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide, also known as 4-MeMABP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been identified as a potential psychoactive substance and has gained attention from the scientific community due to its potential applications in research.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. It has also been reported to have affinity for serotonin receptors, although the exact mechanism of action on these receptors is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide are not well documented. However, it has been reported to have stimulant properties and may increase levels of dopamine and norepinephrine in the brain. It may also affect serotonin receptors, although the exact effects are not clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that it is a synthetic compound, which allows for more control over the purity and dosage of the substance. Additionally, it has been reported to have stimulant properties, which may make it useful in studies investigating the effects of stimulants on the central nervous system. However, one limitation of using 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies using this compound.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide. One area of interest is investigating its effects on dopamine and norepinephrine reuptake. Additionally, further studies are needed to investigate its effects on serotonin receptors and its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide and its potential interactions with other substances.
Métodos De Síntesis
The synthesis of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 4-methylpiperidine with 3-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide has been used in various scientific research studies to investigate its potential pharmacological effects. It has been reported to have stimulant properties and has been used in studies to investigate its effects on the central nervous system. Additionally, it has been used in studies to investigate its effects on serotonin and dopamine receptors.
Propiedades
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLJTMSRXGSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)


![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)


